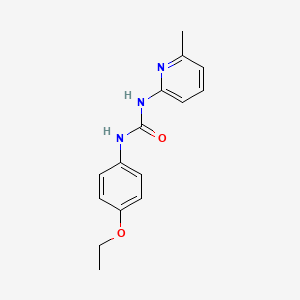
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. MPP is a heterocyclic compound that belongs to the pyridine and pyrrole families. It has a molecular formula of C17H15N2 and a molecular weight of 245.32 g/mol.
作用機序
The mechanism of action of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various receptors such as the nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
実験室実験の利点と制限
One advantage of using 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine in lab experiments is its ability to selectively target specific cellular targets. This allows researchers to study the effects of this compound on specific cellular processes and pathways. However, one limitation of using this compound is its potential toxicity and side effects. Careful consideration must be taken when using this compound in lab experiments to ensure that the concentration used is not toxic to cells.
将来の方向性
There are several future directions for the study of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine. One direction is to further investigate its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of this compound on other cellular targets and pathways. Additionally, more research is needed to determine the optimal concentration and dosing regimen for this compound to minimize potential toxicity and side effects.
合成法
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine can be synthesized using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of acetoacetate, aldehyde, and ammonium acetate in the presence of a catalyst such as ammonium sulfate. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst.
科学的研究の応用
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-(2-methyl-5-phenylpyrrol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-9-10-16(14-6-3-2-4-7-14)18(13)15-8-5-11-17-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZKLDXYIGFQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)


![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)


